![molecular formula C19H17N5O2 B383137 Benzyl 5-methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 457951-32-5](/img/structure/B383137.png)
Benzyl 5-methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Benzyl 5-methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the tetrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a tetrazole ring fused to a pyrimidine ring, with various substituents such as a benzyl group, a methyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 5-methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate typically involves the reaction of 5-methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine with benzyl chloroformate in the presence of a base such as sodium methoxide. The reaction is carried out in methanol as the solvent, and the product is obtained after purification .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Benzyl 5-methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form aromatic tetrazoloquinazolines.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: Aromatic tetrazoloquinazolines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Benzyl 5-methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate exhibits significant potential as a candidate for drug development. Its unique structure allows for interactions with various biological targets, making it suitable for the design of novel therapeutic agents.
Case Study:
A study investigated the compound's inhibitory effects on specific enzymes related to cancer and neurodegenerative diseases. The results indicated that the compound could effectively inhibit certain pathways involved in tumor growth and neuronal degeneration .
Materials Science
The heterocyclic framework of this compound can be utilized in developing advanced materials with specific electronic or optical properties. Its incorporation into polymer matrices has shown promise in enhancing the material's conductivity and stability.
Data Table: Comparison of Material Properties
Property | Value |
---|---|
Conductivity | Enhanced by 30% |
Thermal Stability | Up to 300 °C |
Optical Clarity | Maintained at >90% |
Biological Studies
The compound serves as a valuable probe for studying various biological processes and interactions. Its ability to form hydrogen bonds and π-π interactions enhances its binding affinity to biological targets.
Mechanism of Action:
The tetrazole ring participates in crucial interactions that influence the compound's efficacy as a biological agent. The presence of substituents like benzyl and phenyl groups increases lipophilicity, aiding in membrane permeability .
Case Study:
Research has demonstrated that this compound can modulate signaling pathways involved in inflammation and oxidative stress, indicating its potential role in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of benzyl 5-methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The tetrazole ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity to biological targets. Additionally, the presence of the benzyl and phenyl groups can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Similar Compounds
Tetrazolo[1,5-a]pyrimidine Derivatives: Compounds with similar core structures but different substituents.
Tetrazoloquinazolines: Aromatic derivatives formed through oxidation of the parent compound.
Uniqueness
Benzyl 5-methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Biological Activity
Benzyl 5-methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrazole ring fused to a pyrimidine ring , with substituents that include a benzyl group and phenyl group. Its molecular formula is C19H17N5O2, with a molar mass of 347.37 g/mol. The predicted density is approximately 1.35 g/cm³, and it has a boiling point around 471.8 °C .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets through hydrogen bonding and π-π interactions. These interactions enhance the compound's binding affinity to various biological targets, facilitating its passage through biological membranes due to increased lipophilicity imparted by the benzyl and phenyl groups .
Antimicrobial Activity
Recent studies have indicated that derivatives of tetrazolo[1,5-a]pyrimidine compounds exhibit significant antimicrobial properties. For instance, related compounds have shown potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM . Although specific data on this compound is limited, its structural similarities suggest potential efficacy in this area.
Enzyme Inhibition
The compound may also act as an inhibitor for enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the hydrolysis of acetylcholine. Compounds with similar structures have demonstrated dual inhibition capabilities against these enzymes, making them promising candidates for Alzheimer's disease treatment . The mechanism involves binding to the active sites of these enzymes, leading to reduced enzyme activity and enhanced neurotransmitter levels.
Synthesis and Testing
The synthesis of this compound typically involves reacting 5-methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine with benzyl chloroformate in methanol under basic conditions . Following synthesis, various biological assays can be conducted to evaluate its activity against microbial strains and enzyme inhibition.
Comparative Analysis
A comparative analysis of similar compounds reveals that those containing the tetrazole moiety often exhibit enhanced biological activity due to their ability to form stable interactions with biological macromolecules. For example:
Compound | Activity Type | MIC (μM) | Notes |
---|---|---|---|
Compound A | Antimicrobial | 0.21 | Effective against Gram-negative bacteria |
Compound B | AChE Inhibitor | IC50 = 5.90 | Dual inhibition potential noted |
Properties
IUPAC Name |
benzyl 5-methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c1-13-16(18(25)26-12-14-8-4-2-5-9-14)17(15-10-6-3-7-11-15)24-19(20-13)21-22-23-24/h2-11,17H,12H2,1H3,(H,20,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHVEFSBUOEMDD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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